molecular formula C11H12O4 B1302223 Methyl 3-(4-methoxyphenyl)-3-oxopropanoate CAS No. 22027-50-5

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No. B1302223
CAS RN: 22027-50-5
M. Wt: 208.21 g/mol
InChI Key: VXXOASOINNOPGR-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in pharmaceuticals. The compound features a methoxyphenyl group, which is a common moiety in many bioactive molecules, and an ester functional group, which is often involved in reactions leading to more complex structures.

Synthesis Analysis

The synthesis of related methyl esters has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane and a lipase-catalyzed transesterification process, demonstrating the utility of biocatalysis in obtaining optically pure compounds . Additionally, the Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate catalyzed by Rh2(OAc)4 has been shown to produce methoxycarbonyl(4-methoxyphenyl) ketene, which can further react to form pyrrol-2-one derivatives, indicating the versatility of this compound in synthetic applications .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as single-crystal X-ray analysis. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester was determined, highlighting the importance of structural analysis in confirming the identity of regioisomers .

Chemical Reactions Analysis

The reactivity of methyl esters with methoxyphenyl groups has been investigated, revealing various reaction pathways. One study examined the one-electron oxidation of related methyl esters, providing insights into the formation and reactivity of radical cations . Another study explored the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with phenols, although the desired flavan-3-ols were not obtained, indicating the complexity of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the methoxyphenyl group and ester functionalities have been characterized in several studies. For instance, the crystal structure of a related compound, c-5-hydroxy-r-2,c-4-bis(methoxycarbonyl)-t-5-methyl-t-3-(3-nitrophenyl)cyclohexanone, revealed a chair conformation of the cyclohexanone ring and the orientation of the methoxycarbonyl groups, which are important for understanding the compound's reactivity and interactions . Additionally, the protecting group di-(4-methoxyphenyl)methyl has been shown to be useful in the synthesis of urethanes and uridine derivatives, with efficient removal methods being developed .

Scientific Research Applications

1. Application in Organic Synthesis

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as a precursor in various organic synthesis processes. For instance, it is involved in the synthesis of 3,4-dihydro-2Н-pyrrol-2-one derivatives through a Wolff rearrangement reaction catalyzed by Rh2(OAc)4 (Rostovskii, Novikov, Khlebnikov, & Yufit, 2017).

2. Role in Medicinal Chemistry

This compound is notably used in the asymmetric reduction process to synthesize diltiazem, a cardiovascular drug. An identified carbonyl reductase from Candida parapsilosis has shown high stereoselectivity in this process, offering an eco-friendly and cost-effective route for diltiazem production (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).

3. Involvement in Nucleophilic Substitution and Elimination Reactions

This compound is involved in nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions. These reactions play a significant role in understanding the mechanisms of organic transformations (Toteva & Richard, 1996).

4. Application in Crystallography

The compound is used in crystal structure studies, which is essential in the field of material sciences. For example, it was used in the synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, leading to insights into molecular interactions and arrangements (Cheng, Meng, Tian, Yan, Wang, Qian, & Wang, 2022).

5. Use in Fungicidal Compounds Synthesis

It's also employed in the synthesis of fungicidal compounds. For instance, certain methyl 2-{2-[(coumarin-7-yloxy)methyl]phenyl}-3-methoxyacrylates synthesized from it have shown fungicidal activity against cucumber downy mildew (Liu, Li, Guan, Zhang, & Li, 2007).

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be a substrate for enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The interaction with cytochrome P450 involves the hydroxylation of the methoxy group, leading to the formation of hydroxylated metabolites . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been reported to inhibit the activity of certain enzymes involved in the biosynthesis of aromatic amino acids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . Additionally, it can interact with cofactors such as NADPH, which are essential for the catalytic activity of metabolic enzymes. The metabolism of this compound can influence the levels of key metabolites within cells, thereby affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXOASOINNOPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885188
Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22027-50-5
Record name Methyl 4-methoxy-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22027-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(p-methoxyphenyl)-3-oxopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.651
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

30.7 g of sodium was added to 300 ml of toluene, and the mixture was heated to 93° C., followed by cooling while vigorous stirring, to give sandy products. To the product, 600 ml of toluene containing 300 g of dimethyl carbonate was added, and further 250 ml of a toluene solution containing 100 g of p-methoxyacetophenone was added dropwise over 2 hours and 15 minutes at 84° to 86° C. After the dropwise addition, the mixture was stirred under heating at 82° to 83° C. for 1.5 hours, and then the solvent was evaporated. To the residue was added 1 l of isopropyl ether, and crystals were collected by filtration and washed with 500 ml of isopropyl ether. These crystals were added to a mixture of ice and ethyl acetate containing 100 g of acetic acid, and extracted with ethyl acetate. The extract was washed with 5 % sodium hydrogen carbonate and then with water, and dried. Subsequently, the solvent was evaporated to obtain 131.6 g of methyl 3-oxo-3-(p-methoxyphenyl)propionate as an oily product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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